

Comparative Pharmacokinetic Profile: Doxifluridine vs. Doxifluridine-d2

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Compound of Interest

Compound Name: Doxifluridine-d2

Cat. No.: B1502062

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This guide provides a comparative analysis of the pharmacokinetic profiles of Doxifluridine and its deuterated analog, **Doxifluridine-d2**. The data for Doxifluridine is based on published studies, while the data for **Doxifluridine-d2** is hypothetical, illustrating the expected pharmacokinetic changes due to the kinetic isotope effect of deuterium substitution. This document is intended for researchers, scientists, and professionals in the field of drug development.

Doxifluridine (5'-deoxy-5-fluorouridine) is an oral fluoropyrimidine prodrug that is converted to the active anticancer agent 5-fluorouracil (5-FU) by thymidine phosphorylase, an enzyme that is more active in tumor tissues.[1] Deuteration of drug molecules at sites of metabolic activity can slow down their metabolism, leading to altered pharmacokinetic properties. This guide explores the potential impact of deuteration on the pharmacokinetics of Doxifluridine.

Pharmacokinetic Data Summary

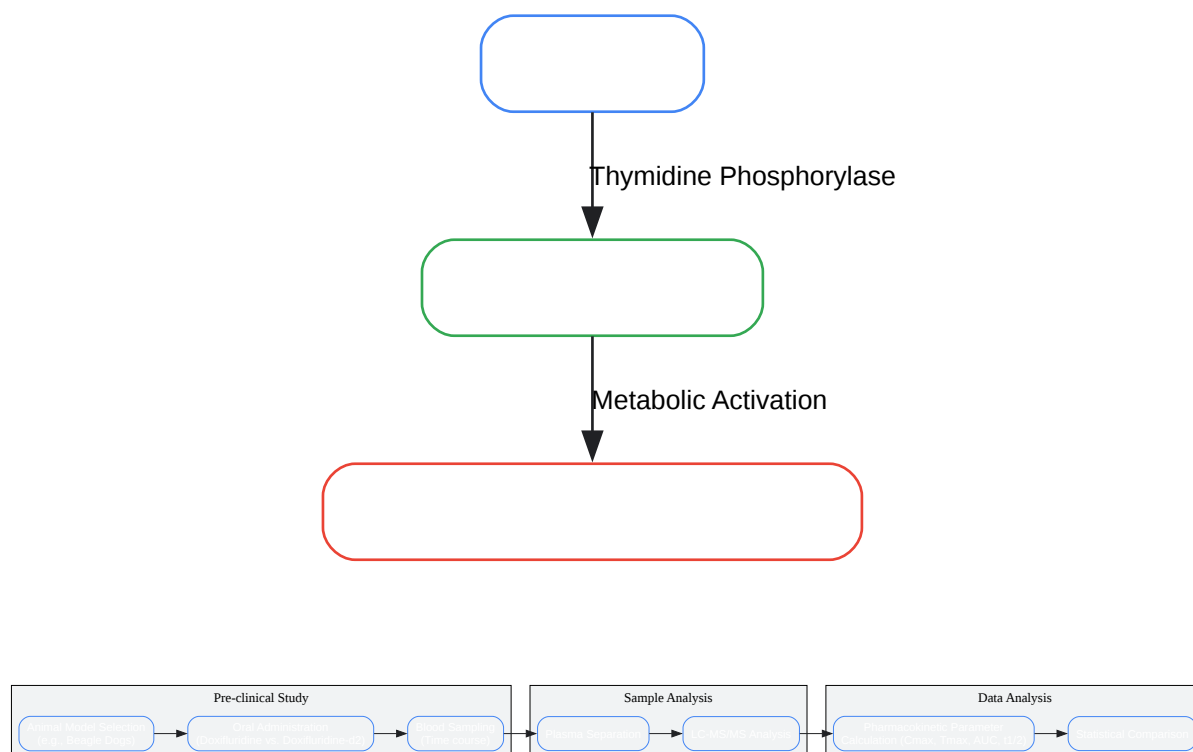
The following table summarizes the key pharmacokinetic parameters for Doxifluridine and a hypothetical profile for **Doxifluridine-d2** following oral administration. The hypothetical data for **Doxifluridine-d2** is based on the principle that deuterium substitution at a metabolically active site can decrease the rate of metabolic conversion, leading to increased systemic exposure and a longer half-life of the parent drug.

Pharmacokinetic Parameter	Doxifluridine	Doxifluridine-d2 (Hypothetical)	Unit
Cmax (Maximum Plasma Concentration)	67.1 - 68.3	~85-95	μmol/L
Tmax (Time to Cmax)	1.0	~1.5	h
AUC (Area Under the Curve)	72.2 - 74.5	~100-115	μmol·h/L
t1/2 (Half-life)	0.53 - 0.75	~1.0-1.5	h

Note: The data for Doxifluridine is sourced from studies in cancer patients.[2] The values for **Doxifluridine-d2** are hypothetical and represent a potential outcome of deuteration.

Metabolic Pathway of Doxifluridine

Doxifluridine is converted in vivo to the active cytotoxic agent 5-fluorouracil (5-FU).[3] This conversion is catalyzed by the enzyme thymidine phosphorylase.[1] 5-FU then exerts its anticancer effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.[4]



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